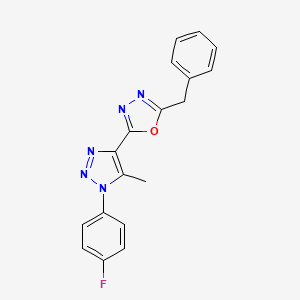

![molecular formula C23H21N3O2S B2488726 N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-60-4](/img/structure/B2488726.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity. These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines. Compound 20c, one of the promising derivatives, induced G2/M cell cycle arrest and significantly increased p53 levels in Colo205 cells. It also altered the balance of key mitochondrial proteins, leading to apoptosis .

Molecular Structure Analysis

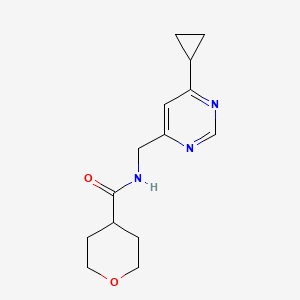

The molecular formula of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is C23H21N3O2S , with a molecular weight of 403.5 g/mol . Crystallographic studies reveal its monoclinic structure with specific unit cell parameters .

Chemical Reactions Analysis

The isoxazole derivatives of this compound have shown anti-cancer activity by regulating cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways . Further studies are needed to explore the detailed mechanisms of action.

Physical And Chemical Properties Analysis

The compound’s linear formula is C9H11O1N2Cl1S1 . It exhibits moderate to good activities in various bioassays, including antioxidant, haemolytic, antibacterial, and urease inhibition . Further studies are needed to explore its physical properties in detail.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

This compound has shown promising results in the field of cancer research. Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . They were particularly effective against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM .

Cell Cycle Regulation

The compound has been found to induce G2/M cell cycle arrest in Colo205 cells . This means it can halt the cell cycle in the G2/M phase, preventing the cell from dividing and potentially stopping the growth of cancer cells .

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The compound has been found to alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis by accelerating the expression of caspases . This makes it a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Drug Discovery

The unique structure of this compound enables diverse applications in drug discovery. It can be used as a base structure for the development of new drugs, with potential applications in various therapeutic areas.

Material Synthesis

The compound can also be used in material synthesis. Its unique chemical properties can be leveraged to create new materials with specific characteristics.

Biological Studies

The compound is also used in biological studies. Its interactions with various biological systems can provide valuable insights into cellular processes, protein functions, and more.

Wirkmechanismus

The compound 20c, a derivative of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, acts as a potential small-molecule activator of p53. It helps regulate the balance between rapid cell proliferation and apoptosis, making it a plausible candidate for further biological testing in in vivo colon cancer models .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-19-11-12-20-21(15-19)29-23(25-20)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADDPMMSSZVHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

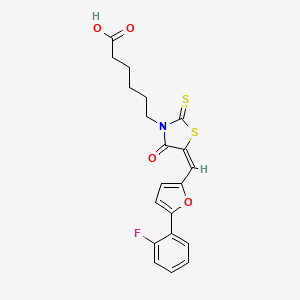

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

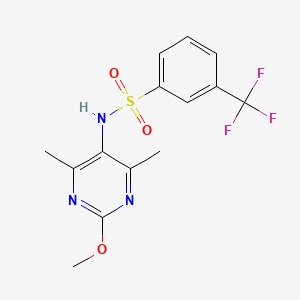

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

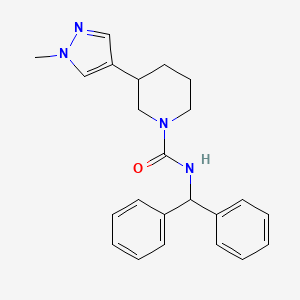

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)